molecular formula C17H19NO4 B13838377 Fenoxycarb-d3

Fenoxycarb-d3

Cat. No.: B13838377
M. Wt: 304.35 g/mol
InChI Key: HJUFTIJOISQSKQ-FIBGUPNXSA-N
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Description

Fenoxycarb-d3 is a stable isotope-labeled compound, specifically a deuterated form of fenoxycarb. It is a carbamate insect growth regulator used primarily in agricultural and environmental applications. The molecular formula of this compound is C17D3H16NO4, and it has a molecular weight of 304.36 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fenoxycarb-d3 involves the incorporation of deuterium atoms into the fenoxycarb molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The synthetic route generally involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product. The use of advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR), is essential for monitoring the incorporation of deuterium and verifying the structure of the synthesized compound .

Chemical Reactions Analysis

Types of Reactions

Fenoxycarb-d3 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

    Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and bases like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield phenolic oxides, while reduction may produce alcohol derivatives .

Scientific Research Applications

Fenoxycarb-d3 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification of fenoxycarb in various samples.

    Biology: Employed in studies of insect growth regulation and development due to its role as a juvenile hormone analog.

    Medicine: Investigated for its potential use in controlling insect-borne diseases by disrupting the life cycle of disease vectors.

    Industry: Utilized in the development of environmentally friendly pesticides and insecticides

Mechanism of Action

Fenoxycarb-d3 exerts its effects by mimicking the action of juvenile hormone in insects. It binds to juvenile hormone receptors, preventing the maturation of immature insects into adults. This disruption in the insect life cycle leads to a decrease in the population of pests. The molecular targets of this compound include juvenile hormone receptors and associated signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Pyriproxyfen: Another juvenile hormone analog used as an insect growth regulator.

    Methoprene: A juvenile hormone analog used in controlling mosquito populations.

    Hydroprene: Used in pest control for insects like cockroaches and beetles.

Uniqueness of Fenoxycarb-d3

This compound is unique due to its deuterium labeling, which enhances its stability and allows for precise analytical measurements. This makes it particularly valuable in research applications where accurate quantification and tracking of the compound are essential .

Properties

Molecular Formula

C17H19NO4

Molecular Weight

304.35 g/mol

IUPAC Name

2,2,2-trideuterioethyl N-[2-(4-phenoxyphenoxy)ethyl]carbamate

InChI

InChI=1S/C17H19NO4/c1-2-20-17(19)18-12-13-21-14-8-10-16(11-9-14)22-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,18,19)/i1D3

InChI Key

HJUFTIJOISQSKQ-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])COC(=O)NCCOC1=CC=C(C=C1)OC2=CC=CC=C2

Canonical SMILES

CCOC(=O)NCCOC1=CC=C(C=C1)OC2=CC=CC=C2

Origin of Product

United States

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